N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide
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Overview
Description
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide is a chemical compound with a complex structure that includes a dimethoxyphenyl group and an oxopentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method is the reaction of 2,4-dimethoxybenzylamine with 4-oxopentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain protein kinases, which are involved in cell growth and signaling. This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
823797-45-1 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxopentanamide |
InChI |
InChI=1S/C14H19NO4/c1-10(16)4-7-14(17)15-9-11-5-6-12(18-2)8-13(11)19-3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17) |
InChI Key |
CFNZOQDIJFQUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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